molecular formula C8H16ClF2N B2444896 (1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride CAS No. 2580103-26-8

(1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride

Cat. No.: B2444896
CAS No.: 2580103-26-8
M. Wt: 199.67
InChI Key: ZVAYNUUVMZVORD-FYZOBXCZSA-N
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Description

(1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an ethanamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand or probe in biochemical studies.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Could be used in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.

    Reductive Amination: The 4,4-difluorocyclohexanone undergoes reductive amination with an appropriate amine source to form (1R)-1-(4,4-Difluorocyclohexyl)ethanamine.

    Formation of Hydrochloride Salt: The free base of (1R)-1-(4,4-Difluorocyclohexyl)ethanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Mechanism of Action

The mechanism of action for (1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-Fluorocyclohexyl)ethanamine: Similar structure but with only one fluorine atom.

    (1R)-1-(4,4-Dichlorocyclohexyl)ethanamine: Similar structure but with chlorine atoms instead of fluorine.

    (1R)-1-(4,4-Difluorocyclohexyl)methanamine: Similar structure but with a methanamine group instead of ethanamine.

Uniqueness

The presence of two fluorine atoms on the cyclohexyl ring may impart unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties could make it more suitable for certain applications, particularly in medicinal chemistry.

Properties

IUPAC Name

(1R)-1-(4,4-difluorocyclohexyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c1-6(11)7-2-4-8(9,10)5-3-7;/h6-7H,2-5,11H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAYNUUVMZVORD-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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